6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
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Overview
Description
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a synthetic chemical compound belonging to the pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 5,6-dimethylpyrimidin-4-yl ether: : This intermediate can be synthesized using a condensation reaction between appropriate aldehydes and amidines, followed by alkylation.
Formation of 4-(hydroxymethyl)piperidine: : This piperidine derivative is prepared through a multi-step reaction involving the reduction of piperidone followed by hydroxymethylation.
Coupling Reaction: : The final compound is synthesized via a nucleophilic substitution reaction where 5,6-dimethylpyrimidin-4-yl ether is coupled with 4-(hydroxymethyl)piperidine in the presence of a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale batch reactors with optimized conditions for each step to ensure high yield and purity. Process optimization may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific sites, potentially forming oxo derivatives.
Reduction: : Reduction reactions may involve the reduction of pyrimidine rings, resulting in dihydropyrimidine derivatives.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring and pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, methanol, ethanol, water.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
Oxidation products: : Oxo derivatives with altered electronic properties.
Reduction products: : Dihydropyrimidine derivatives with different biological activities.
Substitution products: : Functionalized compounds with varied substituents.
Scientific Research Applications
The compound has diverse applications across several research fields:
Chemistry
Catalyst: : It may serve as a catalyst or catalyst precursor in organic synthesis.
Ligand: : Useful as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biology
Inhibitor: : Acts as an enzyme inhibitor, potentially useful in studying enzyme kinetics and regulation.
Fluorescent Probe: : Used as a probe in fluorescence microscopy due to its distinct electronic properties.
Medicine
Drug Development: : Investigated as a lead compound in drug design, especially for targeting specific enzymes or receptors.
Diagnostic Agent: : Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: : Applied in the development of new materials with unique properties.
Agrochemicals: : Potentially used in the formulation of new pesticides or herbicides.
Mechanism of Action
The compound exerts its effects primarily through the following mechanisms:
Enzyme Inhibition: : By binding to the active site of enzymes, it inhibits their activity.
Receptor Binding: : Acts on specific receptors, altering their conformation and function.
Signal Transduction Pathways: : Modulates pathways involved in cell signaling, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-(4-(((2,4-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
6-(4-(((5,6-dimethylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyridin-4(3H)-one
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)ethyl)piperidin-1-yl)-3-ethylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one lies in its specific substitution pattern on the pyrimidine and piperidine rings, which confers unique electronic and steric properties
So, what's next? Are you deep diving into a project with this compound?
Properties
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-13(2)18-10-19-17(12)24-9-14-4-6-22(7-5-14)15-8-16(23)21(3)11-20-15/h8,10-11,14H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZGUXJILKZYNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=CC(=O)N(C=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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